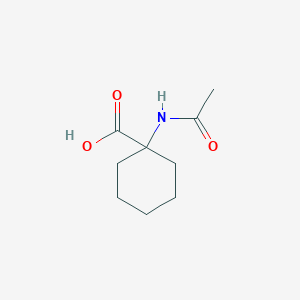

1-acetamidocyclohexane-1-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-acetamidocyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(acetylamino)cyclohexanecarboxylic acid . The InChI code for this compound is 1S/C9H15NO3/c1-7(11)10-9(8(12)13)5-3-2-4-6-9/h2-6H2,1H3,(H,10,11)(H,12,13) .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 192-196 degrees Celsius .科学的研究の応用

Overview of Carboxylic Acids in Separation Technologies

Carboxylic acids, including structures similar to 1-acetamidocyclohexane-1-carboxylic acid, have been extensively researched for their application in separation technologies. Reactive extraction using organic solvents and supercritical fluids presents an efficient method for separating carboxylic acids from aqueous solutions. Supercritical CO2, in particular, is highlighted for its environmentally friendly and non-toxic properties, making it an ideal solvent for carboxylic acid extraction with higher yield and simplicity compared to traditional methods (Djas & Henczka, 2018).

Photodissociation Studies of Carboxylic Acids

Research into the photodissociation dynamics of carboxylic acids, including those structurally related to this compound, reveals insights into their energy partitioning and reaction dynamics. Studies show that a significant portion of the available energy is directed into the product translational state, indicating the presence of an exit barrier in the dissociative potential energy surface. This research provides valuable information on the photoexcitation dynamics of carboxylic acids, contributing to a deeper understanding of their chemical behavior (Naik et al., 2003).

Carboxylic Acids and Copper Corrosion

The impact of carboxylic acid vapors, including those similar to this compound, on the corrosion of copper has been reviewed, highlighting the presence of these acids in various environmental sources. Studies indicate that carboxylic acids are significant contributors to the acidity of rain and can affect materials like copper through corrosive processes. This research underscores the importance of understanding the environmental and material interactions of carboxylic acids (Bastidas & La Iglesia, 2007).

Biocatalyst Inhibition by Carboxylic Acids

Exploring the inhibition effects of carboxylic acids on microbial biocatalysts offers insights into their use in biorenewable chemical production. The review focuses on how carboxylic acids, including those structurally related to this compound, affect microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding these inhibitory mechanisms is crucial for developing strategies to enhance microbial tolerance and industrial performance (Jarboe et al., 2013).

Applications in Hydrogen Storage and Delivery

The feasibility of using organic compounds, potentially including structures similar to this compound, as hydrogen carriers has been assessed. This research explores various organic classes as candidates for hydrogen storage and delivery, highlighting the potential of cycloalkanes due to their suitable physical and environmental properties. Methylcyclohexane is noted as a particularly appropriate candidate, underscoring the ongoing search for efficient organic hydrogen carriers (Bourane et al., 2016).

Safety and Hazards

特性

IUPAC Name |

1-acetamidocyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-7(11)10-9(8(12)13)5-3-2-4-6-9/h2-6H2,1H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYLGUGGCARYFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCCCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidine-1-carboxylate](/img/structure/B2813815.png)

![4-ethyl-5-fluoro-6-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2813816.png)

![2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2813818.png)

![1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride](/img/structure/B2813821.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2813822.png)

![5-cyclopropanecarbonyl-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2813826.png)

![2-chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2813831.png)

![2-{1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole](/img/structure/B2813833.png)

![(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2813838.png)